molecular formula C12H11NO4S B13163801 4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid

4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid

Katalognummer: B13163801
Molekulargewicht: 265.29 g/mol
InChI-Schlüssel: UYQRWVFXAHTXBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 1,3-thiazole-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The thiazole ring and methoxy group play crucial roles in binding to proteins and enzymes, affecting their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid is unique due to the specific positioning of the methoxy and thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C12H11NO4S

Molekulargewicht

265.29 g/mol

IUPAC-Name

4-methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C12H11NO4S/c1-16-10-3-2-8(12(14)15)4-11(10)17-5-9-6-18-7-13-9/h2-4,6-7H,5H2,1H3,(H,14,15)

InChI-Schlüssel

UYQRWVFXAHTXBQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC2=CSC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.